

Physicochemical characteristics of 1-Methyl-1H-1,2,4-triazole-5-methanamine

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Compound of Interest

Compound Name: 1-Methyl-1H-1,2,4-triazole-5-methanamine

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An In-depth Technical Guide to the Physicochemical Characterization of **1-Methyl-1H-1,2,4-triazole-5-methanamine**

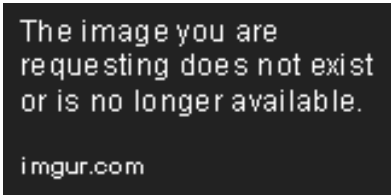
Introduction

1-Methyl-1H-1,2,4-triazole-5-methanamine is a heterocyclic compound featuring a methylated triazole ring and a primary aminomethyl substituent. As a functionalized small molecule, it represents a versatile building block in medicinal chemistry and drug discovery. The arrangement of its nitrogen atoms, primary amine, and the overall electronic structure imparts specific properties that are crucial for its behavior in biological systems. Understanding its fundamental physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming stable, soluble salts for formulation.

This guide provides a comprehensive overview of the core physicochemical properties of **1-Methyl-1H-1,2,4-triazole-5-methanamine**, grounded in established analytical methodologies. As a senior application scientist, the focus extends beyond simple data presentation to elucidate the causality behind experimental choices and to provide robust, self-validating protocols for their determination.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

Identifier	Value	Source
IUPAC Name	(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine	-
CAS Number	244639-03-0	[1][2][3]
Molecular Formula	C ₄ H ₈ N ₄	[1][2]
Molecular Weight	112.13 g/mol	[1][2]
Canonical SMILES	CN1N=CN=C1CN	-
Structure		-

Spectroscopic Profile

While a dedicated public spectral database for this specific molecule is not readily available, its structure allows for the confident prediction of its key spectroscopic features based on the characterization of similar 1,2,4-triazole derivatives[4][5][6].

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative. Key expected signals would include:
 - A singlet corresponding to the three protons of the N-methyl group (N-CH₃).
 - A singlet for the two protons of the methylene group (-CH₂-NH₂).
 - A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with D₂O.
 - A singlet for the lone proton on the triazole ring (C-H). The chemical shifts of these protons provide direct confirmation of the molecular skeleton[7].

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would confirm the carbon framework with four distinct signals:
 - One signal for the N-methyl carbon.
 - One signal for the methylene carbon.
 - Two signals for the two distinct carbons of the triazole ring.
- MS (Mass Spectrometry): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would be used to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would be employed to verify the elemental composition ($\text{C}_4\text{H}_8\text{N}_4$) with high precision[6]. The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 112.13 or 113.14, respectively[1][8].
- IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:
 - N-H stretching vibrations for the primary amine.
 - C-H stretching for the alkyl and aromatic-like ring protons.
 - C=N and N=N stretching vibrations characteristic of the triazole ring.

Acid-Base Properties (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. **1-Methyl-1H-1,2,4-triazole-5-methanamine** has two potential sites of protonation: the primary amine and the nitrogen atoms of the triazole ring. The primary amine is expected to be the more basic site.

Experimental Determination of pKa

Several robust methods exist for pKa determination, with potentiometric titration being a high-precision, standard technique[9].

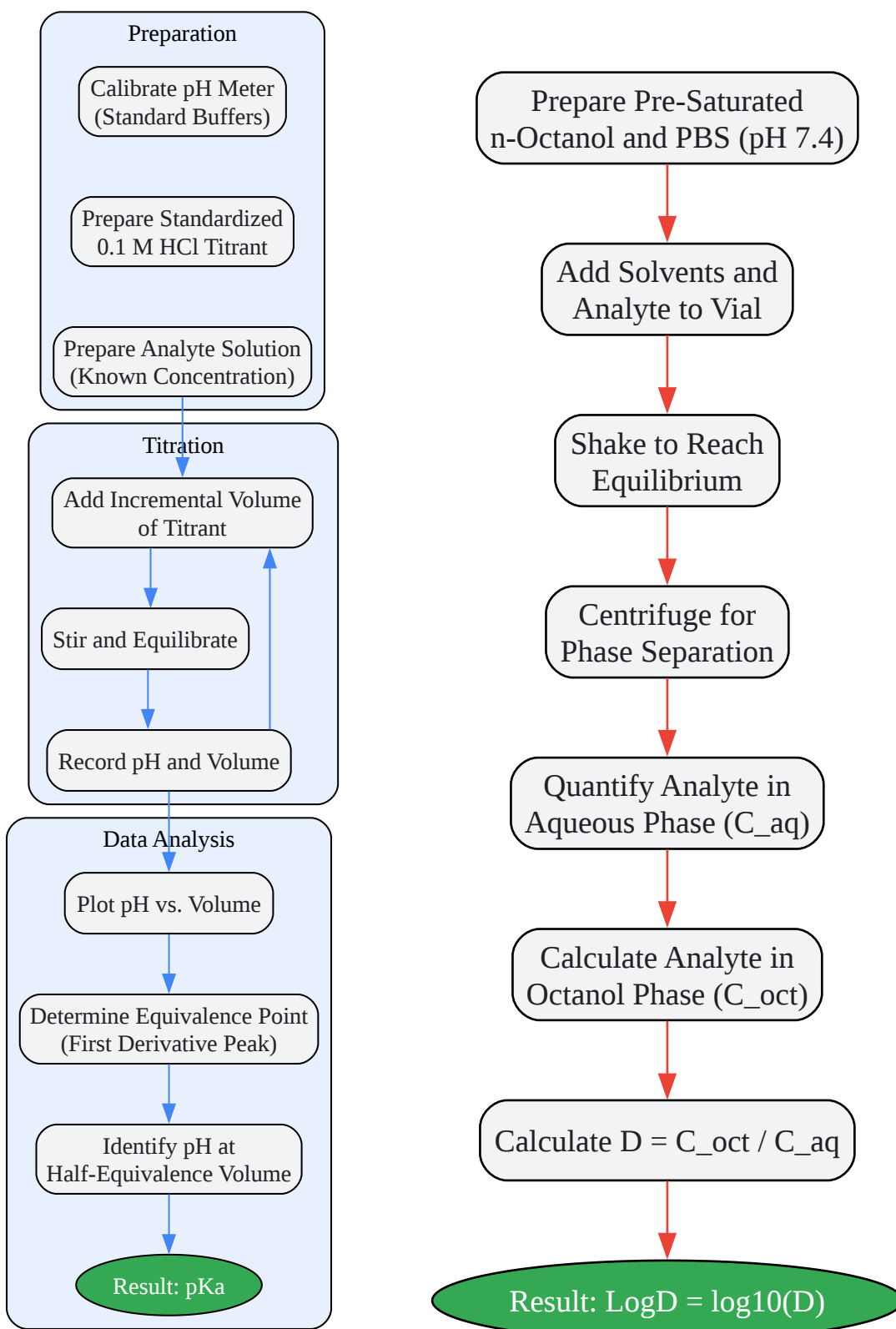
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve[9][10].

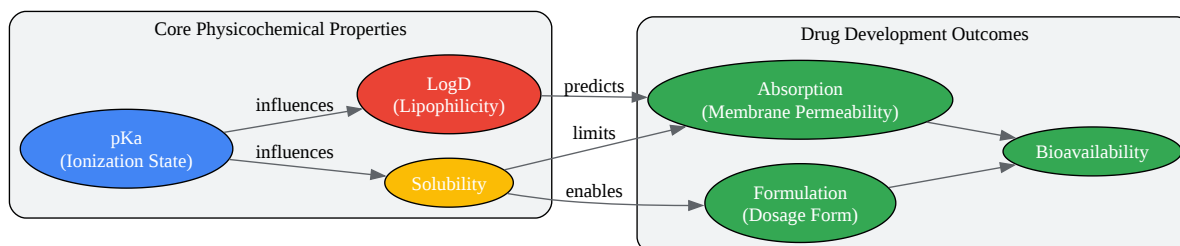
Rationale: This protocol is a self-validating system. The accuracy of the pH electrode is calibrated with standard buffers, and the concentration of the titrant is known precisely. The resulting sigmoidal curve provides a clear inflection point corresponding to the pH where the concentrations of the protonated and neutral species are equal, which by definition is the pKa[10].

Step-by-Step Methodology:

- Preparation:
 - Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
 - Prepare a standardized solution of 0.1 M HCl (titrant).
 - Accurately weigh approximately 5-10 mg of **1-Methyl-1H-1,2,4-triazole-5-methanamine** and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).
- Titration:
 - Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
 - Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
 - Allow the initial pH reading to stabilize and record it.
 - Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.
 - After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
- Data Analysis:

- Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot corresponds to the equivalence point.
- The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).





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